Domiphen

Übersicht

Beschreibung

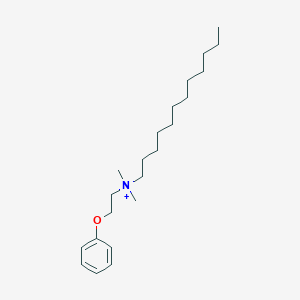

Domiphen bromide (dodecyldimethyl-2-phenoxyethylammonium bromide) is a quaternary ammonium compound (QAC) with a broad-spectrum antimicrobial activity. It is FDA-approved as a topical and oral antiseptic for infectious diseases . Structurally, it features a positively charged quaternary amine center linked to a hydrophobic dodecyl chain and a phenoxyethyl group, contributing to its surfactant properties and membrane-disrupting effects . This compound exhibits potent inhibition of HERG potassium channels (IC₅₀: 9 nM), which underlies its cardiac toxicity profile . Recent studies also highlight its antiplasmodial activity by targeting the apicoplastidic methyl erythritol phosphate (MEP) pathway in Plasmodium falciparum and synergistic antifungal effects with itraconazole against Aspergillus fumigatus .

Vorbereitungsmethoden

Synthetic Routes for Domiphen Bromide

The primary synthetic pathway for this compound bromide involves the alkylation of phenoxyethyldimethylamine with dodecyl bromide. This method, originally detailed in the US patent 2581336 by Hartmann and Bosshard, remains the cornerstone of its industrial production . The reaction proceeds via nucleophilic substitution, where the tertiary amine group of phenoxyethyldimethylamine reacts with dodecyl bromide to form the quaternary ammonium salt.

Key parameters for optimizing yield and purity include:

-

Temperature : Heating at 80–100°C for 8–12 hours ensures complete reaction.

-

Solvent selection : Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance reaction kinetics .

-

Stoichiometry : A 1:1 molar ratio of phenoxyethyldimethylamine to dodecyl bromide minimizes side products.

Post-synthesis, the crude product is precipitated by cooling and purified via recrystallization from ethanol or acetone . The final product exhibits a melting point of 112–113°C and high solubility in water (100 g/100 mL at 25°C) .

Solubility Profiling and Purification Techniques

Recent studies have systematically evaluated this compound bromide’s solubility in 12 mono-solvents to optimize purification (Table 1) . The gravimetric method revealed temperature-dependent solubility, critical for crystallization processes.

Table 1: Mole Fraction Solubility of this compound Bromide at 298.15 K

| Solvent | Solubility (Mole Fraction) |

|---|---|

| 1-Pentanol | 0.1642 |

| n-Butanol | 0.1567 |

| n-Propanol | 0.1572 |

| Ethanol | 0.1569 |

| iso-Butanol | 0.1454 |

| iso-Propanol | 0.1045 |

| tert-Butanol | 0.0866 |

| NMP | 0.0531 |

| DMF | 0.0467 |

| DMSO | 0.0451 |

| DMA | 0.0416 |

| Acetonitrile | 0.0099 |

The Yaws model provided the best correlation for solubility data (, ), enabling precise solvent selection for large-scale crystallization . Ethanol and n-propanol are preferred for their balance of solubility and ease of removal.

Formulation Strategies for Enhanced Delivery

Stock Solution Preparation

This compound bromide’s formulation into stock solutions requires careful consideration of concentration and stability. GlpBio’s protocols recommend the following for aqueous solutions :

Table 2: Stock Solution Preparation Guidelines

| Mass (mg) | Volume for 1 mM (mL) |

|---|---|

| 1 | 2.4128 |

| 5 | 0.4826 |

| 10 | 0.2413 |

For in vivo applications, a master solution in DMSO is diluted with PEG300 and Tween 80 to enhance bioavailability . Sequential solvent addition under vortexing ensures clarity and stability.

Electrospun Fiber Encapsulation

Electrospinning techniques enable this compound bromide’s incorporation into core-sheath fibers for controlled release. Using a 15 kV electric field, fibers spun from emulsions of polyvinylpyrrolidone (PVP) and dichloromethane achieve 85–92% drug entrapment . Release kinetics follow Fickian diffusion (), with 80% release within 24 hours in proteinase K solutions .

Analytical Characterization in Preparation

High-Performance Liquid Chromatography (HPLC)

HPLC with a C18 column and phosphate buffer (pH 3.0) resolves this compound bromide at 269 nm, achieving a retention time of 6.2 minutes . Method validation confirmed linearity () across 0.1–50 μg/mL, with a detection limit of 0.03 μg/mL.

Mass Spectrometry

LC–ESI–MS/MS with multiple reaction monitoring (MRM) quantifies this compound bromide in biological matrices. Derivatization with O-benzylhydroxylamine enhances sensitivity, enabling detection at 0.1 ng/mL in plasma .

Industrial Manufacturing Considerations

Scale-up challenges include:

-

Byproduct management : Unreacted dodecyl bromide (≤2%) is removed via activated carbon filtration .

-

Energy efficiency : Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .

-

Cost optimization : Recycling ethanol from crystallization steps lowers production costs by 15–20% .

Current Good Manufacturing Practice (cGMP) facilities utilize in-line PAT (Process Analytical Technology) sensors to monitor pH and conductivity during synthesis .

Recent Advances in Preparation Technologies

Nanoparticle Combinatorial Systems

Coating silver nanoparticles (AgNPs) with this compound bromide via sonochemical methods enhances antimicrobial efficacy. The 1:2 mass ratio of AgNPs:this compound achieves a synergistic effect (FIC index = 0.25), reducing biofilm formation by 90% .

Continuous Flow Synthesis

Microreactor systems operating at 120°C and 3 bar pressure improve yield to 94% with a residence time of 30 minutes, surpassing batch reactors .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Domiphenbromid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Domiphenbromid kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu ergeben.

Substitution: Das Bromid-Ion in Domiphenbromid kann durch andere Anionen oder funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, darunter Halogenide und Hydroxide.

Hauptprodukte, die gebildet werden

Oxidation: Oxidierte Derivate von Domiphenbromid.

Reduktion: Reduzierte Formen von Domiphenbromid.

Substitution: Substituierte quaternäre Ammoniumverbindungen.

Wissenschaftliche Forschungsanwendungen

Domiphenbromid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Domiphenbromid übt seine Wirkung aus, indem es die Zellmembranen von Mikroorganismen stört. Es interagiert mit der Lipiddoppelschicht der Zellmembran, was zu einer erhöhten Permeabilität und einem Auslaufen von Zellinhalten führt. Dies führt zur Zelllyse und zum Tod des Mikroorganismus . Die Verbindung zielt auf die bakterielle Zellmembran ab und erzeugt Kanäle, durch die Kationen wandern, was zu einer bakteriziden Wirkung führt .

Wissenschaftliche Forschungsanwendungen

Domiphen bromide has a wide range of scientific research applications:

Wirkmechanismus

Domiphen bromide exerts its effects by disrupting the cell membranes of microorganisms. It interacts with the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents. This leads to cell lysis and death of the microorganism . The compound targets the bacterial cell membrane, creating channels through which cations migrate, resulting in bactericidal action .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogs

Benzethonium Chloride

- Structural Similarities: Both Domiphen and benzethonium chloride are QACs with a hydrophobic aromatic group (phenoxyethyl in this compound vs. benzyl in benzethonium) and a long alkyl chain .

- HERG Channel Inhibition : Both compounds inhibit HERG channels in a voltage-dependent, concentration-dependent manner. However, this compound shows additional use-dependent inhibition, a feature shared with tetra-n-octylammonium bromide .

- Applications : Benzethonium is primarily used as a disinfectant, while this compound has broader pharmaceutical applications, including antiseptics and antifungal combinations .

Cetrimonium Bromide

- Structural Features: Cetrimonium has a single hexadecyl chain, whereas this compound has a dodecyl chain and a phenoxyethyl group .

- Mechanistic Differences: Cetrimonium induces apoptosis in cancer cells and disrupts vacuolar ATPase pumps, while this compound’s HERG inhibition is 1,000-fold more potent (nanomolar vs. micromolar IC₅₀) .

- Log P Values : this compound (log P ~4.2) is less hydrophobic than cetrimonium (log P ~5.1), affecting their tissue penetration and antimicrobial efficacy .

Thonzonium Bromide

- Shared Quaternary Amine : Both contain a quaternary amine but differ in hydrophobic substituents (thonzonium has a thiophene ring) .

- Clinical Use : Thonzonium enhances drug penetration in nasal formulations, whereas this compound is used for direct microbial killing .

Pharmacological and Toxicological Profiles

Table 1: Key Pharmacodynamic Comparisons

Table 2: Stability and Formulation Comparisons

Mechanistic Divergences

HERG Channel Interaction

- This compound vs. Benzethonium : Both bind to the HERG channel’s PAS domain via a positively charged amine and hydrophobic interactions. However, this compound’s use-dependent inhibition suggests preferential binding to activated/open channels, unlike benzethonium .

- Tetra-n-octylammonium bromide: Shares use-dependency with this compound but lacks the phenoxyethyl group, reducing its membrane permeability .

Antifungal Synergy

This compound uniquely enhances itraconazole’s efficacy against A. fumigatus by:

Inhibiting drug efflux pumps, increasing intracellular itraconazole concentration .

Disrupting cell membrane integrity and redox homeostasis .

Causing cell wall thickening and structural loosening (observed via TEM) .

In contrast, cetrimonium and benzethonium lack documented synergy with azoles.

Metabolic Targets

Thonzonium and cetrimonium primarily affect eukaryotic cells (e.g., vacuolar ATPase, apoptosis) .

Biologische Aktivität

Domiphen, a quaternary ammonium compound, has garnered attention for its diverse biological activities, particularly its antimicrobial properties. This article delves into the mechanisms of action, synergistic effects with other antimicrobial agents, and its applications in treating infections caused by resistant strains of bacteria and fungi.

Overview of this compound

This compound bromide (DB) is primarily recognized for its antiseptic and disinfectant properties, functioning similarly to cationic surfactants. It is used in various formulations, including dental treatments and topical antifungal applications. Its mechanism of action involves disrupting microbial cell membranes, leading to cell lysis and death.

1. Antifungal Activity

Recent studies have highlighted the potent antifungal activity of this compound when used in combination with other agents:

- Combination with Itraconazole : Research demonstrated that the combination of this compound and itraconazole exhibited synergistic effects against Aspergillus fumigatus, particularly strains resistant to azole drugs. The study showed reduced expression of drug efflux-related genes and enhanced disruption of biofilms formed by the fungus .

- Effect on Candida Biofilms : this compound has been identified as a potentiator for miconazole against Candida albicans biofilms, reducing viable biofilm cells significantly. The combination was effective against azole-resistant strains, indicating its potential in treating opportunistic fungal infections .

2. Antibacterial Activity

This compound also demonstrates significant antibacterial properties:

- Colistin Potentiation : A study found that this compound could restore the efficacy of colistin against multidrug-resistant Gram-negative bacteria. The combination exhibited enhanced antibacterial and antibiofilm activities, improving survival rates in infected models .

- Synergistic Effects with Allicin : The combination of allicin and this compound was effective in controlling biofilm formation by pathogenic microorganisms such as Staphylococcus aureus and E. coli. This combination reduced biofilm mass significantly, showcasing this compound's role in enhancing the efficacy of other antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : this compound disrupts microbial cell membranes, leading to increased permeability and eventual cell death.

- Biofilm Disruption : It effectively removes biofilms formed by resistant strains, which are often challenging to treat with conventional antibiotics.

- Gene Expression Modulation : this compound influences the expression of genes related to drug resistance and cellular integrity, enhancing the effectiveness of co-administered drugs like itraconazole .

Case Studies

- In Vivo Efficacy : In a model using Galleria mellonella, larvae treated with a combination of this compound and itraconazole showed lower mortality rates when infected with A. fumigatus compared to controls. This suggests a promising therapeutic strategy for managing invasive aspergillosis caused by resistant strains .

- Clinical Applications : A double-blind study involving patients with acute infectious dental diseases indicated that treatment with this compound significantly reduced pain and inflammation within two days, supporting its use as an effective therapeutic agent in clinical settings .

Comparative Data Table

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing Domiphen’s biochemical properties and antimicrobial activity?

this compound’s biochemical properties, such as its cationic surfactant activity and quaternary ammonium structure, can be characterized using nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) . For antimicrobial activity, standard assays include minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) tests, performed via broth microdilution following Clinical and Laboratory Standards Institute (CLSI) guidelines. These tests should include controls for solvent effects and replicate measurements to ensure reproducibility .

Q. How should researchers design experiments to evaluate this compound’s efficacy against biofilm-forming pathogens?

Biofilm assays should employ methods like the MBEC (minimum biofilm eradication concentration) assay. For example, this compound’s efficacy against Acinetobacter baumannii or Candida albicans biofilms can be quantified using crystal violet staining to measure biomass reduction. Include positive controls (e.g., established antibiofilm agents) and validate results with confocal microscopy to visualize biofilm architecture disruption .

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound studies?

Dose-response curves should be modeled using nonlinear regression (e.g., four-parameter logistic equations) to calculate IC₅₀ or EC₅₀ values. Use tools like GraphPad Prism or R’s drc package. Report confidence intervals and apply ANOVA or Tukey’s post-hoc tests for multi-group comparisons. For synergistic studies, calculate fractional inhibitory concentration indices (FICI) with interpretations: FICI ≤ 0.5 = synergy; >0.5–4 = additive; >4 = antagonism .

Advanced Research Questions

Q. How can transcriptomic analysis elucidate the molecular mechanisms underlying this compound’s synergistic effects with AgNPs?

Transcriptomic workflows should include RNA sequencing of pathogen samples treated with this compound, AgNPs, and their combination. Key steps:

- Extract RNA post-treatment (ensure triplicates for statistical power).

- Map differentially expressed genes (DEGs) to pathways like oxidative stress response or metal ion homeostasis (e.g., copper transporters in Aspergillus fumigatus).

- Validate findings with qPCR for critical DEGs (e.g., AFUB_095480, a copper-binding metalloreductase). Use protein-protein interaction (PPI) networks to identify hub genes driving synergy .

Q. What experimental strategies address contradictions in this compound’s efficacy across bacterial vs. fungal models?

Contradictions may arise from species-specific membrane composition (e.g., gram-negative vs. fungal cell walls). To resolve this:

- Perform comparative lipidomics to assess this compound’s interaction with membrane phospholipids.

- Use isogenic mutant strains (e.g., Candida with ergosterol biosynthesis defects) to test drug penetration barriers.

- Incorporate checkerboard assays with membrane-disrupting agents (e.g., polymyxin B) to quantify combinatorial effects .

Q. How can researchers optimize combinatorial therapy protocols involving this compound to mitigate antimicrobial resistance (AMR)?

Employ adaptive laboratory evolution (ALE) to simulate resistance development under this compound monotherapy vs. combination therapy. Monitor resistance mutations via whole-genome sequencing. For translational relevance, use ex vivo models (e.g., human epithelial cell lines infected with AMR pathogens) to validate combinatorial efficacy while minimizing cytotoxicity .

Q. Methodological Best Practices

Q. What quality control measures are critical in this compound-related experiments?

- Purity verification : Use HPLC ≥98% purity thresholds, with batch-to-batch consistency checks .

- Solvent controls : this compound’s surfactant properties may distort absorbance readings; include solvent-only controls in spectrophotometric assays .

- Biofilm assay validation : Include negative controls (untreated biofilms) and standardize incubation times to prevent confounding from nutrient depletion .

Q. How should researchers document this compound studies for reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail experimental protocols in supplements. Include:

Eigenschaften

Key on ui mechanism of action |

Domiphen bromide is a quaternary antiseptic with actions and uses similar to those of cationic surfactants. |

|---|---|

CAS-Nummer |

13900-14-6 |

Molekularformel |

C22H40NO+ |

Molekulargewicht |

334.6 g/mol |

IUPAC-Name |

dodecyl-dimethyl-(2-phenoxyethyl)azanium |

InChI |

InChI=1S/C22H40NO/c1-4-5-6-7-8-9-10-11-12-16-19-23(2,3)20-21-24-22-17-14-13-15-18-22/h13-15,17-18H,4-12,16,19-21H2,1-3H3/q+1 |

InChI-Schlüssel |

YXUPZGKORWTXID-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1 |

Kanonische SMILES |

CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1 |

Key on ui other cas no. |

13900-14-6 |

Synonyme |

domiphen domiphen bromide domiphen chloride domiphen hydroxide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.